

A Comprehensive Guide to the Natural Occurrence and Sources of D-Glucose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dextrose monohydrate*

Cat. No.: *B7885005*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glucose, a simple sugar with the molecular formula $C_6H_{12}O_6$, is the most abundant monosaccharide in nature.^{[1][2]} It serves as a primary source of energy for most living organisms, from microorganisms to humans, and is a fundamental building block for more complex carbohydrates.^{[1][3][4]} This technical guide provides an in-depth exploration of the natural occurrence and diverse sources of D-glucose, its biosynthesis in various organisms, and detailed methodologies for its quantification. This information is crucial for researchers and professionals in drug development and various scientific fields who require a thorough understanding of this ubiquitous biomolecule.

D-glucose is found in its free state in many fruits, plant juices, and honey.^{[1][5][6][7][8]} In animals, it circulates in the blood as "blood sugar" and is stored as the polymer glycogen.^{[1][3]} Plants store glucose in polymeric forms like starch.^{[1][3]} The D-isomer of glucose, also known as dextrose, is the naturally occurring and biologically active form.^{[1][3]}

Biosynthesis of D-Glucose

The production of D-glucose in nature is a fundamental biological process. The two primary pathways for its synthesis are photosynthesis in plants and some prokaryotes, and gluconeogenesis, which occurs in a wide range of organisms including animals, plants, fungi, and bacteria.^{[1][9][10]}

Photosynthesis in Plants

In plants, D-glucose is a direct product of photosynthesis, a process that converts light energy into chemical energy.[11][12][13] This process utilizes carbon dioxide, water, and sunlight to synthesize glucose and oxygen.[11][14] The newly formed glucose can be used for immediate energy, converted into structural components like cellulose, or stored as starch for later use. [11][12][13]

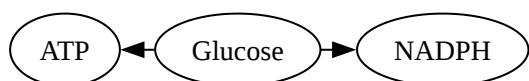


Figure 1: Simplified overview of D-glucose production via photosynthesis.

[Click to download full resolution via product page](#)

Figure 1: Simplified overview of D-glucose production via photosynthesis.

Gluconeogenesis in Animals

Gluconeogenesis is a metabolic pathway that generates glucose from non-carbohydrate precursors.[9][10][15] This process is vital for maintaining blood glucose levels during periods of fasting, starvation, or low-carbohydrate diets.[9][15] In animals, gluconeogenesis primarily occurs in the liver and to a lesser extent in the kidneys.[9][15][16] The main substrates for this pathway are lactate, glycerol, and glucogenic amino acids.[9][15][17]

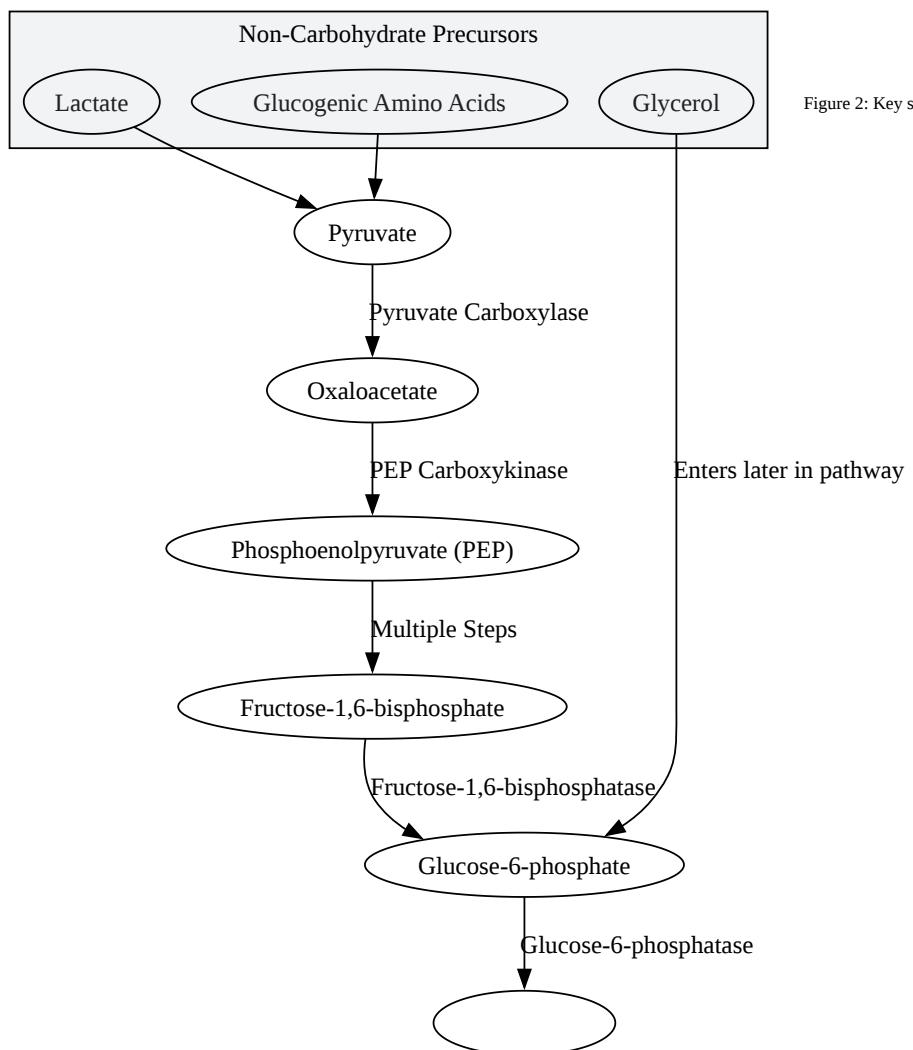


Figure 2: Key steps in the gluconeogenesis pathway.

[Click to download full resolution via product page](#)

Figure 2: Key steps in the gluconeogenesis pathway.

Natural Sources of D-Glucose

D-glucose is widely distributed in various natural sources. The concentration of free D-glucose can vary significantly depending on the source.

Plant-Based Sources

Fruits and vegetables are primary natural sources of D-glucose, where it is often found alongside other sugars like fructose and sucrose.[\[18\]](#)[\[19\]](#)[\[20\]](#) The ripening process of fruits often involves the breakdown of starches into simpler sugars, including glucose, which contributes to their sweet taste.

Table 1: D-Glucose Content in Selected Fruits and Vegetables

Source	D-Glucose (g/100g)	Fructose (g/100g)	Sucrose (g/100g)
Apple	2.1	6.7	2.8
Banana	4.9	4.9	2.4
Grapes	7.2	8.1	0.2
Peach	0.9	1.2	4.8
Pear	2.8	6.5	1.7
Carrot	1.1	1.1	5.0
Sweet Corn	3.4	1.9	0.8
Sweet Potato	0.5	0.5	4.2

Source: Data compiled from various food composition databases.

Honey is another significant natural source of D-glucose, primarily composed of fructose and glucose.[\[5\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#) The exact composition of honey can vary depending on the floral source.[\[23\]](#)

Table 2: Sugar Composition of Honey

Sugar	Concentration Range (%)	Average Concentration (%)
Fructose	31 - 44	38.5
D-Glucose	23 - 41	31.0
Sucrose	0.1 - 4.8	1.5
Other Sugars	1.5 - 3.0	2.2

Source: Data from honey analysis studies.[\[22\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

Animal-Based Sources

In animals, D-glucose is the primary sugar found in the blood and is essential for cellular respiration.[\[1\]](#)[\[7\]](#) It is stored in the liver and muscles as glycogen, a large polymer of glucose.[\[1\]](#)[\[3\]](#) When energy is needed, glycogen is broken down into glucose through a process called glycogenolysis.[\[1\]](#)[\[3\]](#)

Table 3: Typical D-Glucose Concentrations in Animal Tissues and Fluids

Source	Concentration
Human Blood Plasma (fasting)	70 - 100 mg/dL
Mammalian Muscle (as glycogen)	1 - 2% by weight
Mammalian Liver (as glycogen)	up to 10% by weight

Source: Compiled from various biochemistry and physiology textbooks.

Microbial Sources

Certain microorganisms can also produce D-glucose through various metabolic pathways. For instance, some bacteria and fungi can break down complex carbohydrates into glucose. Additionally, specific microbial fermentation processes can be engineered to yield D-glucose from various substrates. While not a primary "natural" source in the same vein as plants, microbial systems are significant in the industrial production of glucose. Some microorganisms, like *Candida famata*, can be used in processes to convert D-glucose into other sugars.[\[27\]](#) D-

(+)-Glucose is a common carbon source in microbial culture media to support the growth of a wide range of microorganisms.[28]

Industrial Production of D-Glucose

Commercially, D-glucose (dextrose) is primarily produced by the hydrolysis of starch.[29] This process can be achieved through acid hydrolysis, enzymatic hydrolysis, or a combination of both.

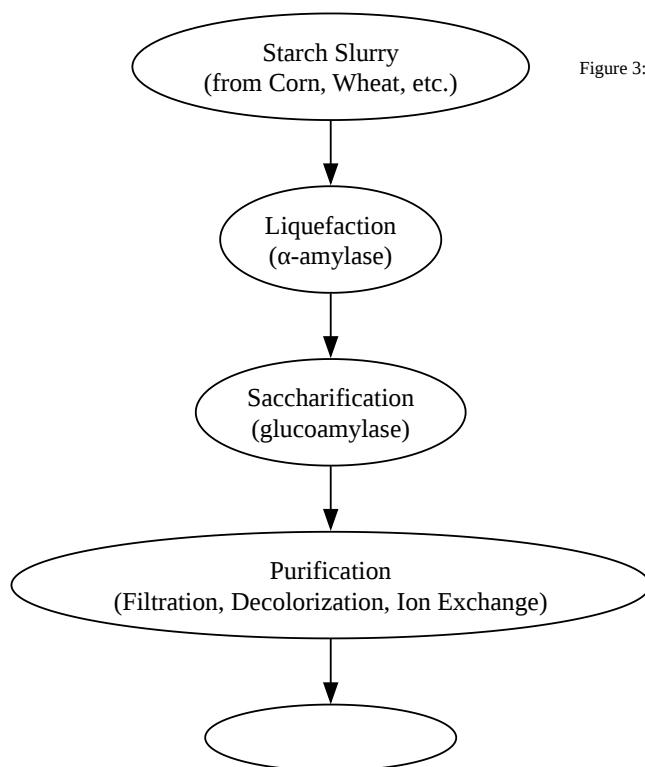


Figure 3: General workflow for the enzymatic production of D-glucose from starch.

[Click to download full resolution via product page](#)

Figure 3: General workflow for the enzymatic production of D-glucose from starch.

The enzymatic process is generally preferred as it allows for better control and results in a higher purity product.[30][31] The process typically involves:

- Starch Slurry Preparation: A slurry of starch from sources like corn or wheat is prepared.[30][32][33]
- Liquefaction: The slurry is treated with α -amylase to break down the long starch chains into smaller dextrins.[30]
- Saccharification: Glucoamylase is then added to hydrolyze the dextrins into glucose.[30]
- Purification: The resulting glucose solution is purified through filtration, decolorization with activated carbon, and ion-exchange chromatography to remove impurities.[30][31]
- Concentration: The purified solution is concentrated through evaporation to produce glucose syrup or crystallized to form solid dextrose.[31]

Experimental Protocols for D-Glucose Quantification

Accurate quantification of D-glucose is essential in research and industry. Several methods are available, ranging from classic chemical assays to modern chromatographic and enzymatic techniques.

Enzymatic Method (Hexokinase/Glucose-6-Phosphate Dehydrogenase)

This is a highly specific and widely used method for D-glucose determination.[34]

Principle: D-glucose is phosphorylated by hexokinase (HK) in the presence of ATP to form glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH) with the concomitant reduction of NADP^+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the D-glucose concentration.

Reagents:

- Triethanolamine buffer (pH 7.6)

- ATP solution
- NADP⁺ solution
- Hexokinase/Glucose-6-Phosphate Dehydrogenase enzyme suspension
- D-Glucose standard solution

Procedure:

- Prepare a reaction mixture containing the buffer, ATP, and NADP⁺.
- Add the sample solution (appropriately diluted) to the reaction mixture.
- Read the initial absorbance (A_1) at 340 nm after mixing.
- Start the reaction by adding the HK/G6PDH enzyme suspension.
- Incubate for a specified time (e.g., 10-15 minutes) at room temperature or 37°C until the reaction is complete.
- Read the final absorbance (A_2) at 340 nm.
- Calculate the change in absorbance ($\Delta A = A_2 - A_1$).
- Determine the D-glucose concentration by comparing the ΔA of the sample to that of a D-glucose standard.

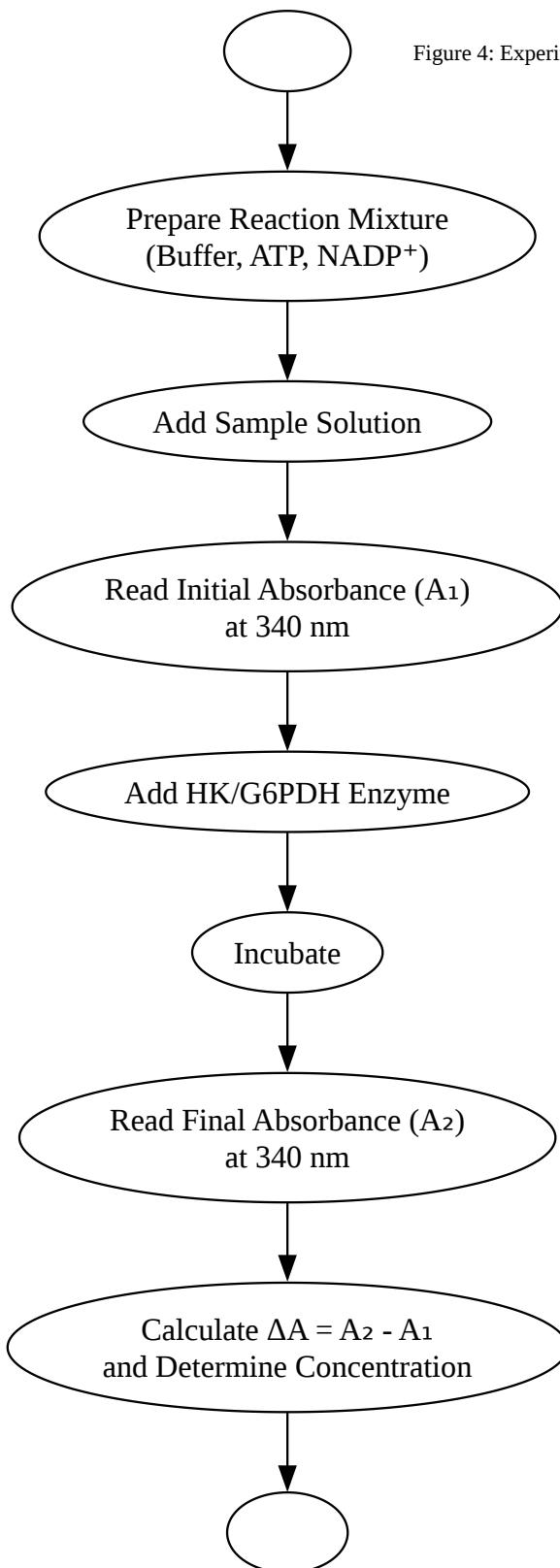


Figure 4: Experimental workflow for the enzymatic quantification of D-glucose.

[Click to download full resolution via product page](#)

Figure 4: Experimental workflow for the enzymatic quantification of D-glucose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying sugars. A common method involves using an amino-propyl bonded silica column with a refractive index (RI) detector.

Instrumentation and Conditions:

- HPLC System: With a pump, autosampler, column oven, and refractive index detector.
- Column: Amino-propyl bonded silica column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: Acetonitrile/Water (e.g., 75:25 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35°C.
- Injection Volume: 10-20 μ L.

Procedure:

- Sample Preparation: Dilute the sample with the mobile phase and filter through a 0.45 μ m syringe filter.
- Standard Preparation: Prepare a series of D-glucose standards of known concentrations in the mobile phase.
- Calibration: Inject the standards to generate a calibration curve of peak area versus concentration.
- Sample Analysis: Inject the prepared samples.
- Quantification: Identify the D-glucose peak in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of D-glucose using the calibration curve.

Other methods for glucose quantification include older copper-iodometric methods and gas chromatography (GC).[\[35\]](#)[\[36\]](#)

Conclusion

D-glucose is a fundamentally important molecule, central to the metabolism of most life on Earth. Its natural occurrence is vast, from the free sugars in fruits to the polymeric storage forms in plants and animals. Understanding the sources, biosynthesis, and methods for quantification of D-glucose is critical for a wide range of scientific disciplines, including biochemistry, food science, and pharmaceutical development. The information and protocols provided in this guide offer a comprehensive resource for professionals working with this essential monosaccharide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glucose - Wikipedia [en.wikipedia.org]
- 2. Indcollege.co.in [Indcollege.co.in]
- 3. D-Glucose | C₆H₁₂O₆ | CID 5793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. Sugar - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Glucose | Definition, Structure, & Function | Britannica [britannica.com]
- 8. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gluconeogenesis - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. From the Photosynthesis to Hormone Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photosynthesis - NatureWorks [nhpbs.org]
- 13. sciencing.com [sciencing.com]

- 14. snexplores.org [snexplores.org]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. rose-hulman.edu [rose-hulman.edu]
- 17. GLUCONEOGENESIS in animals for veterinarians.pdf [slideshare.net]
- 18. What sugars are in fruits and vegetables? - Sugar Nutrition Resource Centre [sugarnutritionresource.org]
- 19. Sources of Sugar - The Canadian Sugar Institute [sugar.ca]
- 20. Sugars | Institute of Food Science and Technology [ifst.org]
- 21. ific.org [ific.org]
- 22. ecobeesupply.com [ecobeesupply.com]
- 23. sites.evergreen.edu [sites.evergreen.edu]
- 24. researchgate.net [researchgate.net]
- 25. tandfonline.com [tandfonline.com]
- 26. Determination of sugars in honey by liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Production of D-lyxose from D-glucose by microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. D-(+)-Glucose monohydrate - microbial culture media [sigmaaldrich.com]
- 29. Glucose from starch: starch hydrolysis_Industry news [m.starchprojectsolution.com]
- 30. Production Process of Liquid Glucose: A Complete Overview [chemanalyst.com]
- 31. Industrial Glucose Syrup Production Process from Starch A Step-by-Step Guide [myandegroup.com]
- 32. ijnrd.org [ijnrd.org]
- 33. scribd.com [scribd.com]
- 34. D-Glucose HK, UV method [nzytech.com]
- 35. researchgate.net [researchgate.net]
- 36. METHODS FOR ESTIMATION OF BLOOD GLUCOSE : A COMPARATIVE EVALUATION - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Guide to the Natural Occurrence and Sources of D-Glucose]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b7885005#natural-occurrence-and-sources-of-d-glucose>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com